Ethyl (4-n-propylbenzoyl)acetate
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Overview
Description
Ethyl (4-n-propylbenzoyl)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound is synthesized through the esterification process, which involves the reaction of an acid with an alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (4-n-propylbenzoyl)acetate can be synthesized through the esterification of 4-n-propylbenzoic acid with ethyl acetate in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
4-n-propylbenzoic acid+ethyl acetateacid catalystEthyl (4-n-propylbenzoyl)acetate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of reactive distillation columns can also be employed to integrate the reaction and separation processes, thereby improving the overall process efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-n-propylbenzoyl)acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 4-n-propylbenzoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of an acid or base catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Acid or base catalyst, various alcohols.
Major Products Formed
Hydrolysis: 4-n-propylbenzoic acid and ethanol.
Reduction: 4-n-propylbenzyl alcohol.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Ethyl (4-n-propylbenzoyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals .
Mechanism of Action
The mechanism of action of ethyl (4-n-propylbenzoyl)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl (4-n-propylbenzoyl)acetate can be compared with other esters such as ethyl acetate, methyl butyrate, and ethyl benzoate. These compounds share similar structural features but differ in their specific functional groups and properties. For example:
Ethyl acetate: Commonly used as a solvent and in the production of nail polish removers.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Ethyl benzoate: Used in perfumes and as a solvent
This compound is unique due to its specific propylbenzoyl group, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
IUPAC Name |
ethyl 3-oxo-3-(4-propylphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-3-5-11-6-8-12(9-7-11)13(15)10-14(16)17-4-2/h6-9H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLAZKVKTSKCEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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